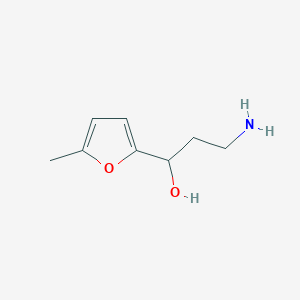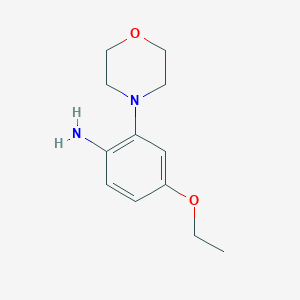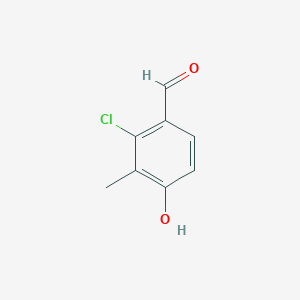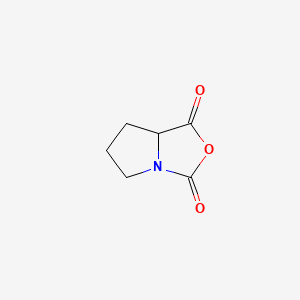
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound features a furan ring substituted with a methyl group at the 5-position and an amino alcohol side chain at the 1-position. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with an appropriate amine and reducing agent. One common method includes the reductive amination of 5-methylfurfural using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines or alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(5-methylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(5-methylfuran-2-yl)propan-1-ol: A stereoisomer with similar chemical properties.
1-(5-methylfuran-2-yl)propan-1-ol: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-(furan-2-yl)propan-1-ol: Similar structure but without the methyl group, affecting its chemical behavior.
Uniqueness
3-Amino-1-(5-methylfuran-2-yl)propan-1-ol is unique due to the presence of both an amino alcohol group and a methyl-substituted furan ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-amino-1-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,7,10H,4-5,9H2,1H3 |
Clé InChI |
KDSJYXOBPDONQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)

![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)



![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)




